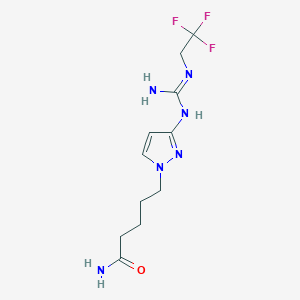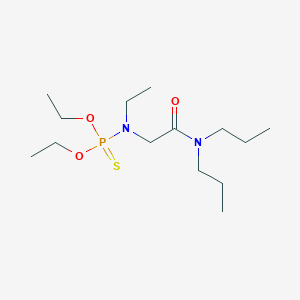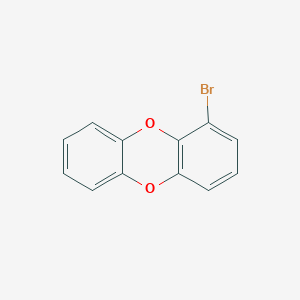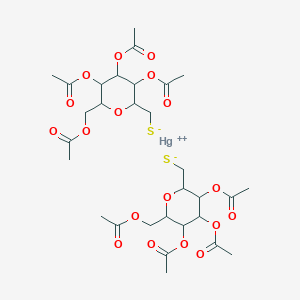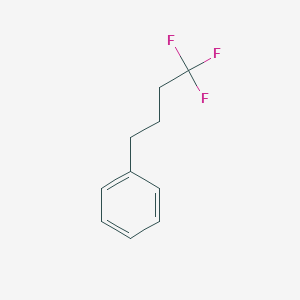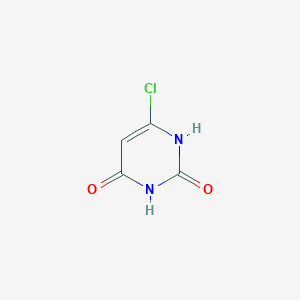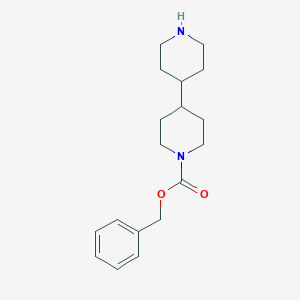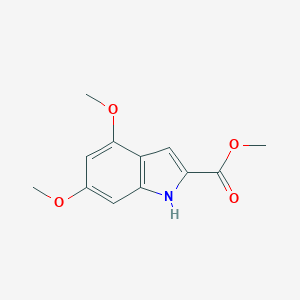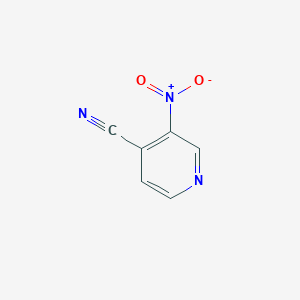
N1-b-D-Glucopyranosylamino-guanidine HNO3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of glucopyranosylamino-guanidine derivatives involves multiple steps, including acetylation, cyclization, and reactions with different chemical agents. For instance, acetylation of N1-(aldopyranosylamino)guanidines with configurations such as d-gluco, d-galacto, and l-arabino yields N1-per(O-acetylglycopyranosylamino)-N1, N2, N3-triacetylguanidines. These derivatives are further cyclized under mild conditions to afford 3-amino-N1-glycopyranosyl-5-methyl-1H-1,2,4-triazoles, with the structure confirmed via NMR spectroscopy and mass spectrometry (Györgydeák, Holzer, & Thiem, 1997).
Molecular Structure Analysis
The molecular structure of glucopyranosylamino-guanidine compounds is characterized using techniques like NMR spectroscopy and mass spectrometry. These analyses provide insights into the cyclization reactions and the resulting pyranosyl nucleosides' structure, aiding in understanding the molecular configuration and structural features of these compounds (Györgydeák, Holzer, & Thiem, 1997).
Chemical Reactions and Properties
The chemical reactions of glucopyranosylamino-guanidine derivatives involve cyclization reactions leading to the formation of 1H-1,2,4-triazoles and the exploration of guanidine nucleosides' bioactivity. Some synthesized guanidines have shown anti-influenza activity, indicating their potential in bioactive applications (Liu & Cao, 2008).
科学研究应用
Therapeutic Applications and Biological Activities
Guanidine derivatives, including compounds similar to N1-b-D-Glucopyranosylamino-guanidine HNO3, exhibit a wide array of biological activities that make them significant in the development of novel drugs. These compounds are explored for their potential in treating diseases through various mechanisms, including acting on the central nervous system (CNS), serving as anti-inflammatory agents, and as inhibitors of different cellular processes. They are particularly noted for their versatility in pharmacological properties, enabling their use in targeting neurological disorders, inflammation, diabetes, and as chemotherapeutic agents (Sączewski & Balewski, 2009). Furthermore, guanidine derivatives are involved in the synthesis and screening of small peptides and peptidomimetics, showing promise as neurodegenerative therapeutic options, among others (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Incretin-Based Therapies
A significant area of research application for guanidine-related compounds is in the development of incretin-based therapies, particularly for metabolic disorders such as diabetes and obesity. Glucagon-like peptide 1 (GLP-1) and its derivatives play a crucial role in glucose homeostasis, making them targets for therapeutic intervention. Research on GLP-1 receptor agonists, a class of drugs derived from guanidine compounds, has demonstrated their effectiveness in lowering blood glucose levels, promoting weight loss, and even showing potential cardioprotective effects. These incretin-based therapies are emerging as vital tools in managing type 2 diabetes and obesity, with ongoing studies exploring their broader therapeutic potential (Donnelly, 2012); (Drucker, 2016).
属性
IUPAC Name |
nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMFBNDHOWTVBB-WYRLRVFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369548 |
Source


|
| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
CAS RN |
109853-83-0 |
Source


|
| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

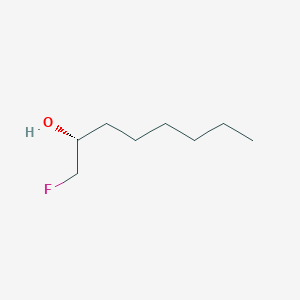
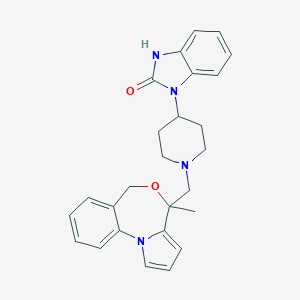
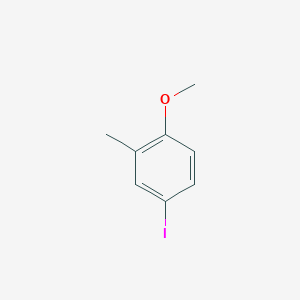
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)
![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
